molecular formula C22H24N2O6 B5584117 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione

Cat. No. B5584117
M. Wt: 412.4 g/mol
InChI Key: RABXTWXYUCXXKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar compounds often involves a multi-step process. For example, the synthesis of enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine, a related compound, was achieved through chiral synthesis from trans-3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-carboxylic acids [(+)-3 and (-)-3], obtained via the resolution of racemic acid with alpha-methylbenzylamine (Quaglia et al., 1996).

Molecular Structure Analysis

  • X-ray crystallography is often employed for structural analysis. For instance, the single crystal X-ray structure of a similar compound, 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, was analyzed, revealing its molecular configuration (Attia et al., 2014).

Chemical Reactions and Properties

  • The compound's reactivity can be inferred from similar molecules. For example, 3,4-dimethyl-2,5-hexanedione, a related compound, was found to cyclize rapidly with model amines to yield N-substituted tetramethylpyrroles (Anthony et al., 1983).

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-27-17-5-3-14(9-19(17)28-2)7-8-24-21(25)11-16(22(24)26)23-12-15-4-6-18-20(10-15)30-13-29-18/h3-6,9-10,16,23H,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABXTWXYUCXXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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